11-(furan-2-yl)-10-[(4-methoxyphenyl)carbonyl]-3-methyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
CAS No.:
Cat. No.: VC20029961
Molecular Formula: C26H24N2O4
Molecular Weight: 428.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H24N2O4 |
|---|---|
| Molecular Weight | 428.5 g/mol |
| IUPAC Name | 6-(furan-2-yl)-5-(4-methoxybenzoyl)-9-methyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
| Standard InChI | InChI=1S/C26H24N2O4/c1-16-14-20-24(22(29)15-16)25(23-8-5-13-32-23)28(21-7-4-3-6-19(21)27-20)26(30)17-9-11-18(31-2)12-10-17/h3-13,16,25,27H,14-15H2,1-2H3 |
| Standard InChI Key | PMKHIXTVTHTQKW-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C4=CC=C(C=C4)OC)C5=CC=CO5)C(=O)C1 |
Introduction
Structural Overview
The compound features:
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Substituents:
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A furan ring at position 11.
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A 4-methoxyphenyl carbonyl group at position 10.
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A methyl group at position 3.
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Key Structural Insights:
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The dibenzo[b,e] diazepinone core is a seven-membered diazepine ring fused with two benzene rings.
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The presence of a furan moiety (a heterocyclic aromatic ring) and a methoxy-substituted phenyl group enhances the molecule's electronic and steric properties.
Synthesis Pathway
While specific synthesis details for this compound are unavailable in the provided sources, general synthetic strategies for similar dibenzo[b,e] diazepinones involve:
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Formation of the Diazepinone Core: Typically achieved through cyclization reactions involving diamines and suitable carbonyl precursors.
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Functionalization:
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Introduction of the furan group via electrophilic substitution or coupling reactions.
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Attachment of the methoxyphenyl carbonyl group through Friedel-Crafts acylation or related methods.
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Example from Related Literature:
Dibenzo[b,e] diazepinones have been synthesized using microwave-assisted methods to improve reaction efficiency and yield .
Potential Applications
This compound may serve as:
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An intermediate in the synthesis of pharmaceuticals targeting CNS disorders.
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A scaffold for designing inhibitors of hepatitis C virus (HCV) NS5B polymerase .
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A candidate for anti-inflammatory drug development.
Table: Comparison with Related Dibenzo[b,e]14diazepinones
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